Dichlorobis(tricyclohexylphosphine)palladium(II)
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Overview
Description
Dichlorobis(tricyclohexylphosphine)palladium(II) is a coordination complex widely used as a catalyst precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions . This compound is characterized by its yellow solid appearance and is moderately soluble in solvents like dichloromethane and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(tricyclohexylphosphine)palladium(II) is typically synthesized by reacting tricyclohexylphosphine with palladium(II) chloride in a solvent such as acetone. The reaction mixture is refluxed for several hours, and the resulting solid is filtered off to obtain the desired product . The product is best stored under an inert atmosphere to prevent oxidation of the tricyclohexylphosphine ligand .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of inert atmospheres and controlled reaction conditions are crucial to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(tricyclohexylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Cross-coupling reactions: Including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Carbonylation reactions: Particularly in the homogeneous carbonylation of chloroarenes under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkynes, and organometallic reagents such as boronic acids and stannanes. Typical conditions involve the use of bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide .
Major Products
The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and substituted alkenes, which are valuable in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Dichlorobis(tricyclohexylphosphine)palladium(II) is extensively used in scientific research due to its versatility as a catalyst. Its applications include:
Mechanism of Action
The mechanism by which Dichlorobis(tricyclohexylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and cleavage of bonds. The tricyclohexylphosphine ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps essential for catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
Dichlorobis(tricyclohexylphosphine)palladium(II) is unique due to its bulky tricyclohexylphosphine ligands, which provide steric protection to the palladium center, enhancing its stability and selectivity in catalytic reactions. This makes it particularly effective in reactions where other palladium catalysts may suffer from deactivation or lower selectivity .
Properties
Molecular Formula |
C36H68Cl2P2Pd+2 |
---|---|
Molecular Weight |
740.2 g/mol |
IUPAC Name |
dichloropalladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2 |
InChI Key |
VUYVXCJTTQJVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl |
Origin of Product |
United States |
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